Product packaging for 4-Ethyl-1,3-dioxolane(Cat. No.:CAS No. 29921-38-8)

4-Ethyl-1,3-dioxolane

Cat. No.: B3189250
CAS No.: 29921-38-8
M. Wt: 102.13 g/mol
InChI Key: KWKXQCMPXDOLFS-UHFFFAOYSA-N
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Description

Historical Overview and Development of 1,3-Dioxolane (B20135) Chemistry

The study of 1,3-dioxolanes is an integral part of the broader field of acetal (B89532) chemistry, which dates back to the early 20th century. numberanalytics.com Initially, the primary role of 1,3-dioxolanes in organic synthesis was as protecting groups for carbonyl compounds (aldehydes and ketones) and 1,2-diols. researchgate.net This protective function is crucial in multi-step syntheses, allowing chemists to selectively mask reactive functional groups while modifying other parts of a molecule. fiveable.me The formation of the cyclic acetal is a reversible reaction, typically catalyzed by acid, which makes the protection and subsequent deprotection steps efficient. fiveable.meorganic-chemistry.org

Over the years, the scope of 1,3-dioxolane chemistry has expanded significantly. Researchers discovered that these compounds are not merely passive protecting groups but can actively participate in and influence the stereochemical outcome of reactions. numberanalytics.com This realization opened up new avenues for their use in complex molecule synthesis. nih.gov The development of new synthetic methodologies, including the use of various catalysts and reaction conditions, has further broadened the applications of 1,3-dioxolanes. nih.gov

Importance of Cyclic Acetals in Modern Organic Synthesis and Materials Science

Cyclic acetals, including 1,3-dioxolanes, are indispensable tools in modern organic synthesis. ijsdr.org Their stability under neutral and basic conditions, coupled with their ease of cleavage under acidic conditions, makes them highly effective protecting groups. fiveable.me Beyond protection, they are pivotal in controlling stereochemistry, particularly in the synthesis of complex carbohydrates and natural products. numberanalytics.comnumberanalytics.com The rigid ring structure of cyclic acetals can direct the approach of reagents, leading to highly stereoselective transformations. numberanalytics.commdpi.com

In the realm of materials science, cyclic acetals are gaining prominence as versatile building blocks for advanced materials. nih.gov Their ability to undergo ring-opening polymerization allows for the synthesis of polyacetals, a class of polymers with tunable properties. researchgate.netescholarship.org These polymers are finding applications in biomedical fields as they can be designed to be biocompatible and biodegradable. nih.govresearchgate.net For instance, biomaterials based on cyclic acetals have been developed for tissue engineering scaffolds and drug delivery systems, where the release of acidic degradation products is minimized compared to traditional polyester-based materials. nih.govresearchgate.net Furthermore, the reversible nature of acetal formation is being explored in the creation of responsive or "smart" materials that can change their properties in response to environmental stimuli like pH changes. numberanalytics.com

Structural Features and Stereochemical Considerations of 4-Ethyl-1,3-dioxolane Isomers

The molecular formula for this compound is C₅H₁₀O₂. ontosight.ainih.gov The structure consists of a five-membered dioxolane ring with an ethyl substituent at the fourth carbon atom. The presence of a chiral center at the 4-position means that this compound can exist as a pair of enantiomers: (R)-4-ethyl-1,3-dioxolane and (S)-4-ethyl-1,3-dioxolane.

The stereochemistry of substituted 1,3-dioxolanes is a critical aspect that influences their chemical and biological properties. The conformation of the dioxolane ring is typically a non-planar "envelope" or "twist" form. The substituents on the ring can adopt pseudo-axial or pseudo-equatorial positions, which can affect the stability and reactivity of the molecule. In the case of 4-substituted 1,3-dioxolanes, the stereochemistry at the 4-position can direct the stereochemical outcome of subsequent reactions. mdpi.com For instance, the diastereoselectivity of reactions involving the formation of a cationic intermediate at the 2-position can be controlled by the existing stereocenter at the 4-position. mdpi.com The study of the stereoisomers of related 2,4-disubstituted-1,3-dioxolanes has shown that the cis and trans isomers can exhibit different biological activities, highlighting the importance of stereochemical control in their synthesis. cdnsciencepub.com

Current Research Trends and Challenges in Dioxolane Chemistry

Current research in dioxolane chemistry is multifaceted, with significant efforts directed towards the development of green and sustainable synthetic methods. ijsdr.org This includes the use of environmentally benign catalysts and solvents to minimize waste and improve reaction efficiency. ijsdr.orgrsc.org There is a growing interest in using 1,3-dioxolanes and their derivatives as bio-based solvents and building blocks for renewable polymers. rsc.orgrwth-aachen.de

A major trend is the expansion of their role beyond protecting groups into active participants in asymmetric synthesis and organocatalysis. numberanalytics.comnih.gov Researchers are exploring new transformations where the dioxolane moiety acts as a chiral auxiliary or a directing group to achieve high levels of stereocontrol. numberanalytics.comacs.org

In materials science, a significant challenge is the development of polymers with enhanced mechanical and thermal properties. Research into ultra-high-molecular-weight poly(1,3-dioxolane) aims to create chemically recyclable thermoplastics with properties comparable to conventional plastics like polyethylene. escholarship.org Another area of active investigation is the use of cyclic acetals in the formulation of advanced drug delivery systems and responsive biomaterials for tissue engineering. nih.govresearchgate.net

Despite the progress, challenges remain. The synthesis of specific stereoisomers of substituted dioxolanes with high purity can be complex and require sophisticated catalytic systems. nih.govcdnsciencepub.com Furthermore, a deeper understanding of the structure-property relationships in dioxolane-based polymers is needed to design materials with tailored functionalities for specific applications. escholarship.org

PropertyValue
Molecular Formula C₅H₁₀O₂ ontosight.ainih.gov
Molecular Weight 102.13 g/mol ontosight.ai
Boiling Point 133-135 °C ontosight.ai
Melting Point -80 °C ontosight.ai
Density 0.943 g/cm³ ontosight.ai
Appearance Colorless liquid ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O2 B3189250 4-Ethyl-1,3-dioxolane CAS No. 29921-38-8

Properties

CAS No.

29921-38-8

Molecular Formula

C5H10O2

Molecular Weight

102.13 g/mol

IUPAC Name

4-ethyl-1,3-dioxolane

InChI

InChI=1S/C5H10O2/c1-2-5-3-6-4-7-5/h5H,2-4H2,1H3

InChI Key

KWKXQCMPXDOLFS-UHFFFAOYSA-N

SMILES

CCC1COCO1

Canonical SMILES

CCC1COCO1

Origin of Product

United States

Synthetic Methodologies for 4 Ethyl 1,3 Dioxolane and Its Derivatives

Direct Synthesis Routes from Carbonyl Compounds and Diols

The most fundamental approach to synthesizing 4-ethyl-1,3-dioxolane involves the direct reaction of a carbonyl compound with a diol. imist.ma This reaction, known as acetalization, forms the core of many synthetic protocols for this class of compounds.

Acid-Catalyzed Condensation Reactions: Optimization of Catalytic Systems and Conditions

The condensation of an aldehyde or ketone with a diol to form a 1,3-dioxolane (B20135) is typically catalyzed by an acid. imist.maorganic-chemistry.org This reaction is an equilibrium process, and to drive it towards the product, water, a byproduct, is usually removed, often by azeotropic distillation using a Dean-Stark apparatus. organic-chemistry.org

A variety of acid catalysts, both Brønsted and Lewis acids, are employed. Common homogeneous catalysts include p-toluenesulfonic acid (TsOH) and sulfuric acid (H₂SO₄). organic-chemistry.org For instance, the reaction of a carbonyl compound with a 1,2-alkanediol in the presence of p-toluenesulfonic acid and triethyl orthoformate at room temperature for one hour has been reported. google.com The use of trace amounts of conventional acids, such as 0.1 mol% hydrochloric acid, has also been shown to effectively promote the ketalization of diols with acetone. acs.orgnih.gov

The choice of catalyst and reaction conditions significantly influences the yield and selectivity of the desired dioxolane. Optimization of these parameters is a key area of research to enhance the efficiency of the synthesis. For example, the use of different supported heterogeneous catalysts like clays, zeolites, and ion-exchange resins has been extensively evaluated. imist.ma

Table 1: Comparison of Catalytic Systems for Dioxolane Synthesis

Catalyst TypeExamplesReaction ConditionsAdvantages
Homogeneous Brønsted Acids p-Toluenesulfonic acid (TsOH), Sulfuric acid (H₂SO₄)Refluxing toluene (B28343) with Dean-Stark trapStandard, effective water removal. organic-chemistry.org
Homogeneous Lewis Acids Boron trifluoride etherate (BF₃–Et₂O)Methanol, room temperatureHigh yields (e.g., 85%).
Heterogeneous Catalysts Ion-exchange resins (e.g., Amberlyst-15), Zeolites, ClaysVaries (e.g., 60–80°C for Amberlyst-15)Easy separation, reusability, reduced corrosion. imist.ma

Green Chemistry Approaches: Solvent-Free and Heterogeneous Catalysis

In line with the principles of green chemistry, significant efforts have been directed towards developing more environmentally benign methods for dioxolane synthesis. cem.com These approaches focus on minimizing or eliminating the use of hazardous solvents and employing recyclable catalysts.

Solvent-free, or neat, reaction conditions have proven effective, often accelerated by microwave irradiation. cem.comacs.org For example, the reaction of 2,2-dimethoxypropane (B42991) with 1,2-ethanediol (B42446) in the presence of montmorillonite (B579905) clay K10 under microwave irradiation provides the corresponding dioxolane in high yield. acs.org This method avoids the use of volatile organic solvents like benzene (B151609) or toluene. acs.org

Heterogeneous catalysts are central to green synthesis strategies for dioxolanes. imist.ma These solid catalysts, such as ion-exchange resins, zeolites, solid acids, and metal-organic frameworks (MOFs), offer several advantages over their homogeneous counterparts. imist.ma They can be easily separated from the reaction mixture by simple filtration, enabling their recovery and reuse, which simplifies the work-up procedure and reduces waste. imist.ma For instance, Amberlyst-15, a solid acid catalyst, has been used for the solvent-free acetalization of bio-derived aldehydes with 2,3-butanediol (B46004) at mild temperatures (< 40 °C), allowing for easy product isolation through phase separation. rsc.org A novel sustainable approach for the synthesis of 2-ethyl-1,3-dioxolane (B3050401) has been established through a tandem hydroformylation-acetalization reaction using a rhodium oxide nanoparticle supported on zirconium phosphate (B84403) as a heterogeneous catalyst. kaust.edu.sa

Transacetalization Reactions for Dioxolane Formation

Transacetalization provides an alternative and often milder route to this compound and its derivatives. This method involves the exchange of an acetal (B89532) or ketal group from a pre-formed molecule to a diol. acs.orgresearchgate.net

Exchange Reactions with Other Acetals or Ketals

In this approach, a readily available acetal, such as 2,2-dimethoxypropane, reacts with a diol like 1,2-butanediol (B146104) in the presence of an acid catalyst to yield the desired this compound and a volatile alcohol byproduct (e.g., methanol). acs.org The removal of the volatile alcohol drives the equilibrium towards the formation of the new dioxolane. This method can be more efficient than direct acetalization, especially when dealing with less reactive carbonyl compounds. researchgate.net Microwave irradiation has been shown to significantly accelerate these exchange reactions, often leading to higher yields in shorter reaction times without the need for a solvent. acs.org

For laboratory-scale synthesis, reacting pre-formed acetals like ethylene (B1197577) glycol diacetate or dimethyl acetal with 2-butanone (B6335102) under acidic conditions using a catalyst such as Amberlyst-15 at 60–80°C is a viable transacetalization strategy.

Asymmetric Synthesis of Chiral this compound Isomers

The synthesis of specific enantiomers or diastereomers of this compound is crucial for applications where chirality is important, such as in the synthesis of pharmaceuticals and natural products. imist.ma Asymmetric synthesis strategies aim to control the stereochemistry at the C4 position of the dioxolane ring.

One approach involves the use of chiral starting materials. For instance, employing an enantiomerically pure diol, such as (R)- or (S)-1,2-butanediol, in the condensation reaction with an achiral aldehyde will yield the corresponding chiral this compound.

Another strategy is the use of chiral catalysts or auxiliaries to induce stereoselectivity in the reaction of achiral precursors. Organocatalysis has emerged as a powerful tool for asymmetric synthesis. For example, organocatalytic formal [3+2] cycloadditions via hemiacetal intermediates have been developed for the asymmetric synthesis of 1,3-dioxolanes. dntb.gov.ua Furthermore, the stereoselective formation of substituted 1,3-dioxolanes has been achieved through a three-component assembly of an alkene, a carboxylic acid, and a silyl (B83357) enol ether, mediated by a chiral hypervalent iodine reagent. mdpi.com

Recent advances have demonstrated the highly efficient iridium-catalyzed asymmetric hydrogenation of α-(1,3-dioxolane)-ketones to produce enantiopure β-hydroxy-1,3-dioxolanes with high yields and excellent enantioselectivity. acs.org By selecting the appropriate chiral ligand, both (R)- and (S)- enantiomers of the product can be accessed. acs.org These methods provide a direct route to chiral building blocks that incorporate the this compound scaffold.

Chiral Catalysts and Auxiliaries in Enantioselective Dioxolane Formation

The asymmetric synthesis of chiral 1,3-dioxolanes is a field of significant interest, employing chiral catalysts and auxiliaries to achieve high enantioselectivity.

One notable approach involves the use of chiral diol catalysts. For instance, TADDOLs (α,α,α′,α′-tetraaryl-2,2-dimethyl-1,3-dioxolane-4,5-dimethanol) have been utilized as organocatalysts in hetero-Diels-Alder reactions. researchgate.net These reactions, which can lead to the formation of chiral pyran derivatives, showcase the potential of chiral diols to induce enantioselectivity through hydrogen bonding. researchgate.net The effectiveness of such catalysts has been further improved by the introduction of axially chiral organocatalysts like BAMOL (1,1′-biaryl-2,2′-dimethanol), which has demonstrated the ability to produce products in high yields and with excellent enantiomeric excess. researchgate.net

Chiral phosphoric acids have also emerged as effective catalysts. For example, a SPINOL-derived phosphoric acid catalyst has been used in the synthesis of 1,2,3-trioxanes with high enantioselectivity. nih.gov This strategy has been extended to the synthesis of 1,3-dioxolanes, where chiral phosphoric acids can catalyze the reaction to afford products with modest enantioselectivity. nih.gov

Furthermore, metal-based chiral catalysts play a crucial role. Chiral silver complexes, generated in situ from AgF and a chiral 1,2-diol ligand, have been used to catalyze domino reactions for the synthesis of chiral pyrrolidines. chim.it Similarly, salen-aluminum catalysts, such as (R,R)-salenAlCl, are effective in the enantioselective ring-opening polymerization of dioxolane monomers, yielding isotactic poly(α-hydroxy acids) with high enantiomeric purity. smolecule.com The stereochemical outcome in these reactions is dictated by the geometry of the catalyst's chiral pocket. smolecule.com

A chemoenzymatic cascade approach has also been developed for the stereoselective synthesis of dioxolanes. d-nb.info This method begins with a two-step enzyme cascade to produce chiral diols from aliphatic aldehydes, followed by a ruthenium-catalyzed conversion to dioxolanes. d-nb.info For example, (4S,5S)-dipropyl-1,3-dioxolane has been synthesized with high stereoselectivity using this method. d-nb.info

Catalyst/AuxiliaryReaction TypeProduct TypeKey Features
TADDOLsHetero-Diels-AlderChiral pyran derivativesOrganocatalyst, hydrogen bonding
BAMOLHetero-Diels-AlderChiral pyran derivativesHigh yield and enantioselectivity
Chiral Phosphoric AcidsAcetalization/Michael Cascade1,3-DioxolanesModest enantioselectivity
Chiral Silver ComplexesDomino ReactionChiral pyrrolidinesIn situ generation of catalyst
(R,R)-salenAlClRing-Opening PolymerizationIsotactic poly(α-hydroxy acids)High enantiomeric purity
Ruthenium Molecular CatalystChemoenzymatic CascadeChiral dioxolanesHigh stereoselectivity

Stereocontrol Strategies in Cyclic Acetal Synthesis

Achieving stereocontrol in the synthesis of cyclic acetals like this compound is paramount for obtaining desired isomers. Various strategies have been developed to influence the stereochemical outcome of these reactions.

One effective strategy involves the stereoselective formation of substituted 1,3-dioxolanes through a three-component assembly of an alkene, a carboxylic acid, and a silyl enol ether. mdpi.comresearchgate.net This reaction proceeds via the stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate during the oxidation of the alkene with a hypervalent iodine reagent. mdpi.comresearchgate.net The subsequent stereoselective trapping of this cation intermediate with the silyl enol ether dictates the final stereochemistry of the dioxolane product. mdpi.comresearchgate.net The stereoselectivity is controlled in two key steps: the formation of the dioxolanyl cation and its nucleophilic trapping. mdpi.com

Catalyst selection also plays a critical role in directing the stereochemistry. For instance, in the synthesis of 4-(chloromethyl)-2-ethyl-1,3-dioxolane (B38435), the choice of catalyst can favor the formation of either the cis or trans isomer. The use of BF₃·Et₂O as a catalyst favors the cis isomer, while a LiBr/HMPA system favors the trans isomer.

Furthermore, desymmetrization of p-quinols using a Brønsted acid-catalyzed acetalization/Michael cascade has been shown to produce 1,3-dioxolanes with high diastereoselectivity. nih.gov The stereochemistry of the major diastereomer is influenced by the nature of the aldehyde used in the reaction. nih.gov

StrategyReactantsKey Intermediate/CatalystStereochemical Outcome
Three-Component AssemblyAlkene, Carboxylic Acid, Silyl Enol Ether1,3-Dioxolan-2-yl cationStereospecific formation of substituted dioxolanes
Catalyst-Controlled Isomerism2-Ethyl-1,3-propanediol, AcetaldehydeBF₃·Et₂OFavors cis isomer (cis:trans = 4:1)
Catalyst-Controlled Isomerism2-Ethyl-1,3-propanediol, AcetaldehydeLiBr/HMPAFavors trans isomer (trans:cis = 3:1)
Desymmetrization of p-quinolsp-quinol, AldehydeBrønsted AcidHigh diastereoselectivity

Synthesis of Functionalized this compound Derivatives

The synthesis of functionalized derivatives of this compound expands its utility as a building block in organic synthesis. These derivatives can be prepared by introducing various functional groups onto the dioxolane ring or its substituents.

Introduction of Halogen, Ester, and Other Functional Groups

The introduction of functional groups such as halogens and esters onto the this compound scaffold can be achieved through various synthetic methods.

Halogenation: Halogenated 1,3-dioxolanes can be prepared through several routes. For example, reacting fluoroketones with β-haloethanols can yield cyclic fluoroketals. google.com Additionally, the reaction of a halogenated alcohol with a reactive carbonyl compound can form a halogenated hemi-ketal, which can then undergo cyclization to form the dioxolane. google.com

Esterification and Etherification: 4-Acyloxymethyl-1,3-dioxolane derivatives can be prepared by reacting a 4-halogenomethyl-1,3-dioxolane with an alkali metal or alkaline earth metal salt of a carboxylic acid. google.com Similarly, 4-alkoxymethyl-1,3-dioxolanes can be synthesized by reacting a 4-halogenomethyl-1,3-dioxolane with an alkali metal or alkaline earth metal salt of an alcohol. google.com

Other Functional Groups: The chloromethyl group in compounds like 4-(chloromethyl)-2-ethyl-1,3-dioxolane is a versatile handle for introducing other functionalities through nucleophilic substitution. For example, reaction with sodium triazolide can yield bioactive triazole derivatives.

Functional GroupSynthetic MethodStarting MaterialReagent
HalogenReaction with β-haloethanolFluoroketoneβ-haloethanol
EsterEsterification4-Halogenomethyl-1,3-dioxolaneAlkali metal salt of carboxylic acid
EtherEtherification4-Halogenomethyl-1,3-dioxolaneAlkali metal salt of alcohol
TriazoleNucleophilic Substitution4-(Chloromethyl)-2-ethyl-1,3-dioxolaneSodium triazolide

Synthetic Pathways to Complex Dioxolane Structures

More intricate dioxolane-containing structures can be synthesized through multi-step reaction sequences.

One approach involves the alkylation of NH-indoles with activated glycerol (B35011) carbonates, such as tosyl glycerol carbonate (TGC), to form N-glycerylated indoles. rsc.orgrsc.org These intermediates, which contain a dioxolanone ring, can then undergo further transformations. For instance, reaction with potassium hydroxide (B78521) can lead to decarboxylative ring cleavage and ester hydrolysis to form 1-(2,3-dihydroxypropyl)-1H-indole-2-carboxylic acids. rsc.orgrsc.org

Another strategy for building complex structures is through the use of dioxolane-containing building blocks in multi-step syntheses. For example, the enantiomerically pure (4R,5S)-(5-methyl-2,2-dimethyl-1,3-dioxolane-4-ylmethyl)-phosphonium iodide has been synthesized from (R,R)-(+)-tartaric acid and used in a synthetic approach to olguine. researchgate.net

The synthesis of nucleoside analogs containing a 1,3-dioxolane ring has also been explored. acs.org For instance, 2-methoxy-1,3-dioxolane (B17582) can react with silylated nucleobases in the presence of a Lewis acid to form [4,5-bis(hydroxymethyl)-1,3-dioxolan-2-yl]nucleosides. acs.org

Target StructureKey Synthetic StepKey Intermediate
Oxazino[4,3-a]indole systemAlkylation with activated glycerol carbonateEthyl 1-[(2-oxo-1,3-dioxolan-4-yl)methyl]-1H-indole-2-carboxylates rsc.orgrsc.org
Olguine analogWittig reaction(4R,5S)-(5-methyl-2,2-dimethyl-1,3-dioxolane-4-ylmethyl)-phosphonium iodide researchgate.net
[4,5-Bis(hydroxymethyl)-1,3-dioxolan-2-yl]nucleosidesReaction with silylated nucleobases2-Methoxy-1,3-dioxolane acs.org

Chemical Reactivity and Mechanistic Studies of 4 Ethyl 1,3 Dioxolane

Acid-Catalyzed Hydrolysis and Ring Opening Mechanisms

The acid-catalyzed hydrolysis of 1,3-dioxolanes, including 4-ethyl-1,3-dioxolane, is a well-studied process that involves the cleavage of the acetal (B89532) linkage. electronicsandbooks.com The generally accepted mechanism for the specific acid-catalyzed hydrolysis of cyclic orthoesters like this compound is a three-stage process. beilstein-journals.org This process begins with the protonation of one of the oxygen atoms in the dioxolane ring, followed by the opening of the ring to form a carbocation intermediate. researchgate.net This carbocation is then attacked by water, leading to the formation of a hemiacetal, which subsequently breaks down to yield the final hydrolysis products.

The kinetics of the acid-catalyzed hydrolysis of 1,3-dioxolanes are influenced by several factors, including the structure of the dioxolane, the acidity of the medium, and the solvent polarity. electronicsandbooks.com Studies on related compounds have shown that the presence of electron-donating groups can stabilize the carbocation intermediate, thereby increasing the rate of hydrolysis. electronicsandbooks.com Conversely, steric hindrance from substituents may slow down the hydrolysis process compared to less-substituted analogs.

The thermodynamics of the hydrolytic cleavage of this compound have not been extensively reported in the provided search results. However, for the related compound 4-methyl-1,3-dioxole, the enthalpy of hydrolysis has been measured. electronicsandbooks.com The study of the acidolysis of poly(4-methyl-1,3-dioxolane) revealed an activation energy of approximately 8.5 kcal/mole, which is significantly lower than that for the acidolysis of poly(1,3-dioxolane) (about 17 kcal/mole), suggesting that the substituted polymer undergoes depolymerization more readily. dtic.mil

Table 1: Kinetic Data for the Hydrolysis of Related Dioxolane Compounds

Compound Relative Rate of Hydrolysis Mechanism Reference
4-Methylene-1,3-dioxolane ~10⁹ times faster than saturated analog Vinyl ether hydrolysis electronicsandbooks.com
4-Methyl-1,3-dioxole Slower than 4-methylene-1,3-dioxolane Acetal hydrolysis (A-1) electronicsandbooks.com

This table is generated based on comparative data from the provided search results and illustrates the significant impact of structure on hydrolysis kinetics.

Computational studies, particularly using density functional theory (DFT), have provided valuable insights into the mechanisms of acid-catalyzed ring-opening reactions of related cyclic compounds. uq.edu.au For dioxolanes, computational modeling can help to elucidate the structures of transition states and intermediates, as well as the energy barriers associated with different reaction pathways. researchgate.net

In the context of acid-catalyzed hydrolysis, computational models can predict the most likely site of protonation and map out the potential energy surface for the subsequent ring-opening to form the carbocation. researchgate.net These models have shown that for similar systems, the formation of a ternary complex involving the dioxolane, a hydronium ion, and a catalyst can stabilize the transition state, thereby accelerating the hydrolysis reaction. researchgate.net The stability of the resulting carbocation is a key factor in determining the preferred ring-opening pathway. researchgate.net

Ring-Opening Polymerization (ROP) of this compound

This compound can undergo ring-opening polymerization (ROP) to form polyethers. researchgate.net This process is typically initiated by cationic initiators and is of interest for the synthesis of polymers with specific architectures and properties. researchgate.netmdpi.com The polymerization of 1,3-dioxolane (B20135) and its derivatives has been the subject of numerous studies to understand the underlying mechanisms and control the resulting polymer structure. researchgate.netresearchgate.net

The cationic ROP of this compound is initiated by the addition of a cationic species, often a proton or a Lewis acid, to one of the oxygen atoms of the dioxolane ring. mdpi.comnii.ac.jp This leads to the formation of a tertiary oxonium ion, which is the active species that propagates the polymerization. The propagation proceeds via the nucleophilic attack of a monomer molecule on the active chain end. mdpi.com

The polymerization of this compound is a reversible process that involves a monomer-polymer equilibrium. researchgate.net This means that at a given temperature, there is an equilibrium concentration of the monomer that cannot be further polymerized. researchgate.net The position of this equilibrium is governed by the thermodynamic parameters of the polymerization, namely the enthalpy (ΔH) and entropy (ΔS) of polymerization. researchgate.netrsc.org

For the bulk polymerization of this compound, the thermodynamic parameters have been determined from the temperature dependence of the equilibrium monomer concentration. researchgate.net These values provide insight into the driving forces of the polymerization and the ceiling temperature (Tc), which is the temperature above which polymerization is no longer thermodynamically favorable. researchgate.net

Table 2: Thermodynamic Parameters for the Polymerization of this compound

Parameter Value Units Reference
ΔHlc -13.0 ± 0.8 kJ/mol researchgate.net
ΔSlc -59.4 ± 3.8 J/(mol·K) researchgate.net
ΔHlc -3.1 ± 0.2 kcal/mol researchgate.net
ΔSlc -14.2 ± 0.9 cal/(mol·K) researchgate.net

This table presents the experimentally determined thermodynamic parameters for the bulk polymerization of this compound. The subscript 'lc' indicates that the values are for the liquid monomer to condensed polymer transition.

The microstructure of the polymer obtained from the ROP of this compound is determined by the regioselectivity of the bond cleavage during the propagation step. Since this compound is an unsymmetrical monomer, there are two possible C-O bonds in the acetal group that can be cleaved.

¹H NMR analysis of the resulting polymer has shown that the bond cleavage occurs nearly randomly at the two acetal C-O bonds. researchgate.net This lack of regioselectivity leads to a polymer with a microstructure consisting of alternating sequences of oxy-1-ethylethylene and oxymethylene units arranged in a random fashion. researchgate.net This contrasts with some other substituted cyclic monomers where a higher degree of regioselectivity can be achieved, leading to more regular polymer structures. researchgate.net

Reactions with Electrophiles and Nucleophiles

The 1,3-dioxolane ring can react with both electrophiles and nucleophiles, typically involving the cleavage of a carbon-oxygen bond. Acid-catalyzed reactions are common, proceeding through the formation of an oxocarbenium ion intermediate, which is then susceptible to nucleophilic attack.

Substituted dioxolanes, such as derivatives of this compound, are valuable intermediates in organic synthesis, primarily due to their ability to undergo nucleophilic substitution reactions. For instance, introducing a reactive group like a chloromethyl moiety at the 4-position creates a site for nucleophilic attack. This allows for the introduction of various functional groups, making these compounds useful in synthesizing pharmaceutical and agrochemical intermediates.

A key reaction mechanism is the acid-catalyzed hydrolysis or substitution, which proceeds via an A-1 mechanism where the rate is dependent on solvent polarity. The dioxolane ring can also be opened under acidic or basic conditions, which involves a nucleophilic attack on one of the ring carbons, leading to further functionalization. evitachem.com

Table 1: Examples of Nucleophilic Substitution Reactions on Dioxolane Derivatives

Reactant Nucleophile Conditions Product Type Reference
4-(Chloromethyl)-2-ethyl-1,3-dioxolane (B38435) Sodium triazolide Reflux in DMF Antifungal triazole derivative
Fullerene Epoxide Benzaldehyde (B42025) Lewis Acid 1,3-Dioxolane derivative of C60 mdpi.com

The reaction of fullerene epoxide with carbonyl compounds in the presence of a Lewis acid to form 1,3-dioxolane derivatives is a notable example. mdpi.com This transformation proceeds through a carbocationic intermediate on the fullerene cage, which is then attacked by the carbonyl oxygen, followed by ring closure to form the dioxolane. mdpi.com

The C-H bonds on the dioxolane ring, particularly at the C2 position, can undergo abstraction to form dioxolanyl radicals. These radical species are key intermediates in a variety of synthetic transformations. Visible-light photoredox catalysis has emerged as a powerful tool for generating these radicals under mild conditions. nsf.gov For example, 1,3-dioxolane can be converted into its C2-radical in the presence of an iridium photocatalyst and a persulfate oxidant. nsf.gov This radical can then participate in conjugate additions to electron-deficient alkenes in a radical-chain mechanism. nsf.gov

Hydrogen atom transfer (HAT) is a fundamental step in these processes. The dioxolanyl radical is generated by HAT from the C2 position of 1,3-dioxolane to a suitable radical initiator. nsf.gov Studies on the reaction of 1,3-dioxolane indicate that hydrogen abstraction can occur at both the C2 and C4 positions, with a preference for the C2 position. kyoto-u.ac.jp

Cobalt-catalyzed oxidative coupling reactions between 1,3-dioxolanes and alkenes have also been developed. acs.org These reactions are proposed to proceed via a radical-polar crossover mechanism, involving the formation of a radical intermediate that subsequently undergoes a Kornblum–DeLaMare rearrangement. acs.org Pyrolysis studies of alkyl-substituted 1,3-dioxolanes show that decomposition occurs through radical-mediated ring-opening pathways. osti.gov

Photochemical transformations of dioxolanes can also be initiated. Direct photoexcitation can lead to the homolytic cleavage of C-C or C-O bonds. msu.edu For instance, the photochemical decomposition of certain 1,3-dioxane (B1201747) derivatives can involve processes like the Wolff rearrangement or Norrish type II reactions for primary products. researchgate.net Furthermore, photochemically generated electrophilic radicals can abstract hydrogen from the electron-rich C-H bonds of ethers like dioxolane to furnish carbon-centered radicals for further functionalization, such as cyanation. acs.org

Role as a Protecting Group: Formation and Deprotection Mechanisms

One of the most significant applications of the 1,3-dioxolane moiety in organic synthesis is as a protecting group for carbonyl compounds (aldehydes and ketones). wikipedia.orgorganic-chemistry.org This strategy temporarily masks the reactivity of the carbonyl group, allowing for chemical modifications on other parts of the molecule. organic-chemistry.org

The formation of a this compound derivative to protect a carbonyl compound involves the reaction of the carbonyl with 1,2-butanediol (B146104). This reaction is an acetalization or ketalization and is typically catalyzed by a Brønsted or Lewis acid. organic-chemistry.org To drive the equilibrium towards the product, water is continuously removed from the reaction mixture, often using a Dean-Stark apparatus. organic-chemistry.org

The general reaction is as follows: Carbonyl Compound + 1,2-Butanediol ⇌ (in presence of Acid Catalyst) 2-Substituted-4-ethyl-1,3-dioxolane + Water

This protection method is highly valuable due to the stability of the resulting cyclic acetal to a wide range of reagents, including nucleophiles, bases, and some oxidizing and reducing agents. organic-chemistry.org Chemoselectivity can often be achieved; for example, aldehydes can typically be protected more readily than ketones, allowing for selective acetalization in molecules containing both functional groups. organic-chemistry.orguh.edu Recent advancements include photochemical methods for the acetalization of aldehydes under neutral conditions using a photocatalyst like Eosin Y, which shows high selectivity for aldehydes over ketones. organic-chemistry.org

The removal of the dioxolane protecting group, or deprotection, is as crucial as its formation. The classic method involves acid-catalyzed hydrolysis, which regenerates the carbonyl group and the diol. uh.edu However, the need for milder and more selective methods has led to the development of numerous advanced deprotection strategies, particularly for sensitive substrates that cannot tolerate strong acidic conditions. rsc.org

Chemoselective deprotection allows for the removal of the dioxolane group in the presence of other acid-sensitive functionalities. rsc.org A variety of reagents have been developed to achieve this under neutral or near-neutral conditions. These methods often offer high yields and selectivity, making them suitable for complex, multi-step syntheses. organic-chemistry.org

An example is the use of nickel boride, generated in situ from nickel chloride and sodium borohydride (B1222165) in methanol. rsc.orgrsc.org This system provides an efficient and mild method for the reductive deprotection of 1,3-dioxolanes to either the corresponding carbonyl compound or, with concomitant reduction, to the alcohol. rsc.orgrsc.orgresearchgate.net This method is highly chemoselective, leaving groups such as halo, alkoxy, and methylenedioxy unaffected. rsc.orgrsc.org

Table 2: Selected Reagents for Chemoselective Deprotection of 1,3-Dioxolanes

Reagent System Solvent Conditions Key Features Reference(s)
Nickel Boride (NiCl₂/NaBH₄) Methanol Mild, Neutral Chemoselective; can afford carbonyl or alcohol rsc.org, rsc.org
Cerium(III) Triflate (cat.) Wet Nitromethane Room Temp, Near-neutral pH High yields and selectivity organic-chemistry.org
Iodine (cat.) Acetone Room Temp, Neutral Convenient, excellent yields organic-chemistry.org
Indium(III) Trifluoromethanesulfonate (cat.) Acetone Room Temp or Microwave Good to excellent yields organic-chemistry.org
Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) (cat.) Water 30 °C Rapid, quantitative conversion organic-chemistry.org, wikipedia.org

Applications of 4 Ethyl 1,3 Dioxolane in Advanced Chemical Synthesis and Materials Science

Building Block and Intermediate in Complex Organic Synthesis

4-Ethyl-1,3-dioxolane serves as a crucial building block and intermediate in the synthesis of complex organic molecules. The presence of a chiral center at the 4-position and the acetal (B89532) functionality, which can act as a protecting group for 1,2-diols, makes it a highly useful synthon for creating stereochemically defined products. nih.govorganic-chemistry.org

Precursors to Heterocyclic Compounds and Chiral Intermediates

The 1,3-dioxolane (B20135) ring is a common structural motif in many biologically active compounds and serves as a precursor for the synthesis of various heterocyclic systems. nih.gov The ring can be opened under acidic conditions, revealing the protected diol functionality, which can then be further manipulated to form different heterocyclic structures. For instance, derivatives of 1,3-dioxolane can be used to synthesize complex molecules with potential pharmaceutical applications. nih.gov

A significant application of this compound lies in its use as a chiral intermediate. The synthesis of enantiomerically pure or enriched this compound from chiral 1,2-butanediol (B146104) provides a valuable starting material for the synthesis of other chiral molecules. nih.gov This is a key strategy in asymmetric synthesis, where the goal is to produce a single enantiomer of a target molecule. The inherent chirality of this compound can be transferred to new stereocenters created in subsequent reactions.

The synthesis of chiral 1,3-dioxolanes often involves the reaction of a diol with an aldehyde or ketone in the presence of an acid catalyst. The stereochemistry of the resulting dioxolane is dependent on the stereochemistry of the starting diol. The table below illustrates the synthesis of various chiral 1,3-dioxolanes from different diols, highlighting the versatility of this approach.

DiolAldehyde/KetoneCatalystChiral 1,3-Dioxolane ProductReference
(R)-1,2-PropanediolBenzaldehyde (B42025)Montmorillonite (B579905) K10(4R)-2-Phenyl-4-methyl-1,3-dioxolane nih.gov
(S)-1,2-PropanediolAcetonep-Toluenesulfonic acid(4S)-2,2,4-Trimethyl-1,3-dioxolane researchgate.net
(2R,3R)-2,3-ButanediolFormaldehyde (B43269)Acid Resin(4R,5R)-4,5-Dimethyl-1,3-dioxolane nih.gov

Stereoselective Transformations Utilizing Dioxolane Chirality

The chiral center at the 4-position of this compound plays a crucial role in directing the stereochemical outcome of reactions. This is a fundamental concept in asymmetric synthesis, where a chiral auxiliary or a chiral substrate is used to control the formation of new stereocenters. wikipedia.orgyork.ac.uk Chiral 1,3-dioxolanes, including this compound, have been effectively employed in various stereoselective transformations. mdpi.com

One notable application is in aldol (B89426) reactions, a powerful carbon-carbon bond-forming reaction. Chiral dioxolane-containing substrates can exhibit high levels of diastereoselectivity in aldol reactions, leading to the formation of products with specific stereochemistries. acs.org The steric hindrance and electronic properties of the dioxolane ring can influence the approach of the incoming reagents, favoring the formation of one diastereomer over the other.

Furthermore, the dioxolane moiety can act as a chiral auxiliary, a group that is temporarily incorporated into a molecule to direct the stereochemistry of a reaction and is subsequently removed. wikipedia.org For example, chiral 1,3-dioxolan-4-ones have been used extensively in asymmetric synthesis for the stereoselective alkylation of enolates. mdpi.com The dioxolanone ring controls the facial selectivity of the electrophilic attack on the enolate, leading to a high degree of stereocontrol.

Role in Polymer Chemistry and Advanced Materials

In the field of polymer chemistry, this compound is a valuable monomer for the synthesis of polyacetals. These polymers are characterized by the repeating acetal linkage in their backbone and can possess a range of useful properties. The presence of the ethyl group at the 4-position can influence the physical and chemical properties of the resulting polymer.

Monomers and Co-monomers for Polymer Synthesis

This compound can undergo cationic ring-opening polymerization (CROP) to produce poly(this compound). researchgate.net This polymerization is typically initiated by strong acids or Lewis acids. The resulting polymer has a backbone consisting of alternating ether and acetal linkages. The polymerization of this compound is a reversible process, and the thermodynamic parameters of the polymerization have been studied. researchgate.net

Thermodynamic Parameters for the Cationic Polymerization of this compound researchgate.net

ParameterValue
ΔHlc (Enthalpy of polymerization)-13.0 ± 0.8 kJ/mol
ΔSlc (Entropy of polymerization)-59.4 ± 3.8 J/(mol·K)

These thermodynamic parameters indicate that the polymerization is enthalpically driven and becomes less favorable at higher temperatures. The relatively low ceiling temperature for the polymerization of some substituted dioxolanes means that the polymerization often needs to be carried out at low temperatures to achieve high molecular weights. researchgate.net

This compound can also be used as a comonomer in copolymerizations with other cyclic ethers or acetals. This allows for the synthesis of copolymers with tailored properties. For instance, copolymerization with 1,3-dioxolane can lead to polymers with varying degrees of crystallinity and different mechanical properties. nih.gov The incorporation of the this compound units into the polymer chain can disrupt the regularity of the polymer structure, leading to changes in properties such as melting point and glass transition temperature.

Modifying Agent for Polymer Properties

The incorporation of this compound units into a polymer backbone can significantly modify the properties of the resulting material. The ethyl substituent introduces steric bulk and alters the polarity and flexibility of the polymer chain. This can lead to changes in solubility, thermal stability, and mechanical properties.

For example, in the context of polyamides, the incorporation of cyclic dioxolane moieties has been shown to suppress crystallinity and influence thermomechanical properties. uhasselt.be The rigid and bulky nature of the dioxolane ring can disrupt the regular packing of polymer chains, leading to more amorphous materials. This can result in increased transparency and altered mechanical behavior. While this specific study did not use this compound, the principles of how cyclic acetals modify polymer properties are applicable. The ethyl group in this compound would be expected to further contribute to this effect.

Furthermore, the presence of the acetal linkages in polymers derived from this compound can impart biodegradability or degradability under acidic conditions. escholarship.org This is a desirable feature for certain applications, such as in biomedical devices or environmentally friendly plastics. The acetal bond is susceptible to hydrolysis, which can lead to the breakdown of the polymer chain.

Specialty Solvent Applications in Chemical Processes

Beyond its role as a building block and monomer, this compound and related 1,3-dioxolanes can be utilized as specialty solvents in various chemical processes. nih.govwikipedia.orgsilverfernchemical.com Their properties, such as being polar aprotic solvents, make them suitable for a range of reactions.

1,3-Dioxolane itself is considered a green solvent and can be a replacement for less environmentally friendly solvents like dichloromethane (B109758) and tetrahydrofuran (B95107) (THF) in certain applications. researchgate.net The ethyl substituent in this compound will alter its solvent properties, such as boiling point and solvating power, potentially making it a more suitable solvent for specific reactions where these modified properties are advantageous.

In the field of electrochemistry, 1,3-dioxolane is a common component of electrolyte solutions for lithium-ion batteries. researchgate.netmdpi.comripublication.com Its ability to dissolve lithium salts and its electrochemical stability make it a good choice for this application. While the direct use of this compound in this context is less documented, its structural similarity suggests it could be explored as a co-solvent to modify electrolyte properties such as ionic conductivity and stability. The in-situ polymerization of dioxolane-based electrolytes is also an area of active research to create safer, solid-state batteries. rsc.orgnih.gov

Solvents for Organometallic Reactions and Polymerizations

This compound, a member of the cyclic acetal family, exhibits properties that make it a compound of interest in the realm of polymerization chemistry. While its application as a general-purpose solvent for a wide range of organometallic reactions is not extensively documented, its own reactivity, particularly in cationic polymerizations, is a significant area of study. The dioxolane ring can be opened under the influence of cationic initiators, including certain organometallic species, making the compound itself a monomer.

Research into the cationic polymerization of this compound has shown that it can form polymers consisting of alternating oxy-1-ethylethylene and oxymethylene units. researchgate.net The success and yield of these polymerizations are highly dependent on the reaction conditions, such as temperature and the choice of initiator. For instance, bulk polymerization of this compound initiated with boron trifluoride etherate or a perchloric acid/acetic anhydride (B1165640) system yields viscous polymers at low temperatures (below -20°C), while at higher temperatures, only liquid oligomers are formed in poor yields. researchgate.net This behavior highlights the compound's role as a reactive monomer in specific polymerization processes.

The polymerization of the parent compound, 1,3-dioxolane, has been examined with various initiators, including organo-aluminum compounds like diethyl aluminum chloride and ethyl aluminum dichloride. researchgate.net This demonstrates the interaction of the dioxolane ring system with organometallic reagents, where the organometallic compound acts as a catalyst for the ring-opening polymerization. Studies have noted that 1,3-dioxolanes with substituents at the C4 position, such as this compound, do polymerize, albeit at a slower rate than the unsubstituted 1,3-dioxolane. researchgate.net

While not a common solvent for general organometallic reactions, the synthesis of other complex dioxolanes has been achieved in organic solvents using organometallic catalysts. For example, ruthenium-based catalysts have been employed for the synthesis of substituted dioxolanes from diols and carbon dioxide. researchgate.netrwth-aachen.de These studies, while not using this compound as the solvent, underscore the compatibility and interaction of the dioxolane functional group within organometallic catalytic systems.

The physical properties of this compound are pertinent to its potential application as a specialized solvent or reaction medium.

PropertyValue
Molecular FormulaC5H10O2
Molecular Weight102.13 g/mol
Boiling Point (Predicted)134.1 °C
Density (Predicted)0.973 g/cm³
Flash Point (Predicted)28.3 °C
Vapor Pressure (Predicted)9.5 mmHg at 25 °C

Green Solvent Considerations in Sustainable Chemistry

In the pursuit of sustainable chemistry, the replacement of hazardous and environmentally persistent solvents is a primary objective. This compound, as part of the broader class of 1,3-dioxolanes, is gaining attention for its potential as a "green" solvent. These considerations are largely based on the favorable environmental profile of the parent compound, 1,3-dioxolane, and related structures, which are often derived from renewable resources.

The parent compound, 1,3-dioxolane, is recognized as a green solvent and can be produced from bio-based feedstocks. For instance, some dioxolane compounds can be synthesized from lactic acid and formaldehyde, both of which can be sourced from renewable biological materials. rsc.org This bio-based origin presents a significant advantage over traditional petrochemical-based solvents, contributing to a lower carbon footprint and enhanced sustainability.

A key aspect of a green solvent is its ability to replace more hazardous chemicals in chemical processes. Dioxolanes, including by extension this compound, are considered potential replacements for several conventional solvents with significant environmental, health, and safety concerns. These include polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidinone (NMP), as well as ethereal solvents such as tetrahydrofuran (THF) and 1,4-dioxane. nih.gov Many of these conventional solvents are under regulatory scrutiny due to their toxicity and persistence in the environment. nih.gov

While extensive experimental data on the toxicity and biodegradability of this compound specifically is limited, preliminary computational studies on similar dioxolane structures suggest a low toxicity profile. researchgate.net The structure of this compound, being a cyclic ether-acetal, suggests it would have different environmental and toxicological properties compared to halogenated hydrocarbons or highly polar aprotic solvents.

The table below provides a comparison of the physical properties of this compound with several conventional solvents it could potentially replace, highlighting its position as a more sustainable alternative.

SolventBoiling Point (°C)Flash Point (°C)Key Hazards
This compound (Predicted)134.128.3Flammable
Dichloromethane39.6NoneCarcinogen, Hazardous Air Pollutant
N-Methyl-2-pyrrolidinone (NMP)20291Reproductive Toxicant
1,4-Dioxane10112Carcinogen, Peroxide Former
Tetrahydrofuran (THF)66-14Peroxide Former, Irritant

The adoption of this compound and other similar bio-based solvents aligns with the principles of green chemistry by reducing reliance on fossil fuels, minimizing the use of hazardous substances, and designing chemical products and processes with a reduced environmental impact. researchgate.net

Advanced Analytical and Spectroscopic Characterization Methodologies for 4 Ethyl 1,3 Dioxolane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of 4-Ethyl-1,3-dioxolane and its derivatives. It provides detailed insight into the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

1D and 2D NMR Techniques for Structural Elucidation of Derivatives

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers primary data on the molecular skeleton. For this compound, the ¹H NMR spectrum displays characteristic signals for the ethyl group (a triplet and a quartet) and the dioxolane ring protons. The ¹³C NMR spectrum provides the number of chemically distinct carbon environments. For instance, spectral data for the related compound 4-Ethyl-1,3-dioxolan-2-one show distinct shifts for the carbonyl carbon, the methine and methylene (B1212753) carbons of the ring, and the carbons of the ethyl substituent chemicalbook.comrsc.org.

Two-dimensional (2D) NMR techniques are employed to overcome the limitations of 1D NMR, especially in complex derivatives, by resolving overlapping signals and establishing atomic connectivity science.govresearchgate.netresearchgate.net.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, confirming the connectivity within the ethyl group and tracing the coupling pathways of the protons on the dioxolane ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of ¹H signals to their corresponding ¹³C signals.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for the this compound Moiety (based on derivatives).
Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key 2D NMR Correlations (HMBC)
C2 (O-CH₂-O)~4.8-5.0~94-95Correlates with H4, H5
C4 (CH-Et)~3.8-4.2~76-78Correlates with H5, H of CH₂, H of CH₃
C5 (O-CH₂-CH)~3.6-4.0~66-68Correlates with H4, H2
CH₂ (ethyl)~1.4-1.7~27-29Correlates with C4, CH₃
CH₃ (ethyl)~0.9-1.0~9-11Correlates with C4, CH₂

Dynamic NMR for Conformational Analysis and Molecular Motion

The five-membered 1,3-dioxolane (B20135) ring is not planar and undergoes rapid conformational changes at room temperature. The primary conformations are the envelope (Cₛ symmetry) and twist (C₂ symmetry) forms. Dynamic NMR spectroscopy is a powerful technique used to study these conformational equilibria and the energy barriers associated with them nih.govcopernicus.org.

By recording NMR spectra at low temperatures, the rate of interconversion between conformers can be slowed to the NMR timescale. This "freezing out" of conformations can lead to the observation of separate signals for the axial and equatorial protons, which would otherwise be averaged at room temperature. The temperature at which these signals coalesce can be used to calculate the free energy of activation (ΔG‡) for the ring inversion process. For substituted dioxolanes, the position of the substituent influences the conformational preference, with the bulkier ethyl group at the C4 position favoring conformations that minimize steric interactions.

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation

Mass spectrometry is a critical technique for determining the molecular weight of this compound and for deducing its structure based on characteristic fragmentation patterns.

High-Resolution MS for Molecular Formula Confirmation and Isotopic Abundance

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, often to within a few parts per million (ppm) nih.govresearchgate.net. This accuracy allows for the unambiguous determination of the molecular formula. For this compound, the expected molecular formula is C₅H₁₀O₂. HRMS can distinguish this formula from other isobaric compounds (compounds with the same nominal mass) by measuring the exact mass, which is 102.06808 Da nih.govchegg.com. The analysis of the isotopic pattern, specifically the M+1 peak arising from the natural abundance of ¹³C, further corroborates the elemental composition.

Tandem MS (MS/MS) for Mechanistic Deductions in Reaction Products

Tandem mass spectrometry (MS/MS) is used to investigate the fragmentation pathways of the molecular ion, providing deeper structural insights unt.edu. In an MS/MS experiment, the molecular ion ([M+H]⁺ or M⁺˙) is selected and then subjected to collision-induced dissociation (CID) to generate fragment ions core.ac.ukojp.gov. The analysis of these fragments helps to piece together the molecular structure.

The fragmentation of 1,3-dioxolanes is characterized by cleavage of the acetal (B89532) ring. Common fragmentation pathways for this compound are expected to include:

Loss of the ethyl group: A primary fragmentation involves the cleavage of the C4-ethyl bond, leading to a stable oxonium ion.

Ring opening and cleavage: The molecular ion can undergo ring opening followed by fragmentation to produce ions corresponding to the loss of formaldehyde (B43269) (CH₂O) or other small neutral molecules.

Retro-Diels-Alder (RDA)-type reactions: While more common in six-membered rings, related cycloreversion reactions can occur, leading to characteristic fragment ions.

Table 2: Predicted Key Fragment Ions for this compound in Mass Spectrometry.
m/zProposed Fragment StructureNeutral Loss
102[C₅H₁₀O₂]⁺˙Molecular Ion
73[C₄H₉O]⁺-C₂H₅ (Ethyl radical)
57[C₃H₅O]⁺-C₂H₅O (Ethoxy radical)
45[CH₅O₂]⁺-C₄H₅ (Butenyl radical)
43[C₂H₃O]⁺-C₃H₇O (Propoxy radical)

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule ksu.edu.salibretexts.org. These spectra serve as a molecular "fingerprint" and are useful for identifying specific functional groups.

For this compound, the key vibrational modes arise from the dioxolane ring and the ethyl substituent.

C-H Stretching: The aliphatic C-H stretching vibrations of the ethyl group and the dioxolane ring typically appear in the 2850-3000 cm⁻¹ region.

C-O Stretching: The most characteristic bands for the dioxolane ring are the strong C-O-C asymmetric and symmetric stretching vibrations, which are typically observed in the 1000-1200 cm⁻¹ region. These are usually very prominent in the IR spectrum.

Ring Vibrations: The dioxolane ring itself has several "breathing" and deformation modes at lower frequencies, which are characteristic of the five-membered ring structure irb.hrresearchgate.net.

Ethyl Group Vibrations: The ethyl group contributes characteristic CH₂ and CH₃ bending (scissoring, rocking) vibrations in the 1375-1470 cm⁻¹ region.

Raman spectroscopy is particularly sensitive to symmetric vibrations and bonds with low polarity, such as C-C bonds, making it a valuable complement to IR spectroscopy for a complete vibrational analysis longdom.orgresearchgate.net.

Table 3: Characteristic Vibrational Frequencies for this compound.
Frequency Range (cm⁻¹)AssignmentSpectroscopy Method
2850-3000C-H stretching (ethyl and ring)IR, Raman
1450-1470CH₂ scissoring/bendingIR, Raman
1375-1385CH₃ symmetric bendingIR, Raman
1000-1200C-O-C stretching (asymmetric and symmetric)IR (strong), Raman (weak)
800-950Ring deformation/breathing modesIR, Raman

Interpretation of Characteristic Vibrational Bands

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the elucidation of molecular structures by probing the vibrational modes of a molecule. For this compound, the interpretation of its vibrational spectra provides a unique fingerprint, allowing for its identification and the characterization of its functional groups. The key vibrational bands are associated with the C-H, C-O, and C-C bonds within the ethyl group and the dioxolane ring.

The C-H stretching vibrations are typically observed in the 2850-3000 cm⁻¹ region of the IR and Raman spectra. These bands arise from the symmetric and asymmetric stretching of the C-H bonds in both the ethyl substituent (CH₃ and CH₂ groups) and the dioxolane ring. Bending vibrations of the CH₂ and CH₃ groups are expected in the 1470-1370 cm⁻¹ range.

A prominent feature in the spectra of 1,3-dioxolanes is the strong absorption bands corresponding to the C-O stretching vibrations of the acetal group. These symmetric and asymmetric C-O-C stretching modes typically appear in the fingerprint region, between 1200 cm⁻¹ and 1000 cm⁻¹. The exact positions of these bands are sensitive to the conformation of the five-membered ring and the nature of the substituents. The ring itself will also exhibit characteristic breathing and deformation modes at lower frequencies.

Below is a table summarizing the expected characteristic vibrational bands for this compound based on the analysis of related 1,3-dioxolane structures.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Assignment
C-H Stretching (Aliphatic)2850-3000Symmetric and asymmetric stretches of CH₂, CH₃
CH₂ Scissoring~1465Bending vibration of CH₂ groups
CH₃ Asymmetric Bending~1450Bending vibration of the methyl group
CH₃ Symmetric Bending (Umbrella)~1380Bending vibration of the methyl group
C-O-C Asymmetric Stretching1150-1250Acetal group vibrations in the dioxolane ring
C-O-C Symmetric Stretching1000-1100Acetal group vibrations in the dioxolane ring
C-C Stretching800-1000Stretching of the carbon-carbon single bonds
Ring Breathing/Deformation< 800Vibrations of the entire dioxolane ring

In-Situ Spectroscopic Monitoring of Dioxolane Reactions

The dynamic nature of chemical reactions necessitates analytical techniques capable of real-time monitoring to understand reaction kinetics, identify transient intermediates, and optimize process parameters. In-situ spectroscopy, particularly Fourier Transform Infrared (FTIR) and Raman spectroscopy, is exceptionally well-suited for monitoring reactions involving the formation or transformation of this compound.

The synthesis of this compound typically involves the acid-catalyzed reaction of butanal with ethylene (B1197577) glycol. In-situ FTIR spectroscopy can be employed to follow the progress of this reaction by monitoring the disappearance of the characteristic C=O stretching band of the aldehyde reactant (typically around 1720-1740 cm⁻¹) and the concurrent appearance of the strong C-O stretching bands of the dioxolane product (in the 1200-1000 cm⁻¹ region). This allows for the determination of reaction rates and the identification of optimal reaction times and catalyst loadings.

Similarly, in-situ Raman spectroscopy can be utilized. While the C=O stretch is also observable in the Raman spectrum, the technique is particularly advantageous for reactions in aqueous media due to the weak Raman scattering of water. This allows for clear observation of changes in the organic components without significant interference from the solvent.

Furthermore, advanced techniques such as two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy have been demonstrated for the real-time mechanistic study of acetal hydrolysis, a related reaction. Such methods could potentially be applied to investigate the mechanisms of dioxolane formation and other reactions involving this compound, providing detailed insights into reaction pathways and the roles of intermediates.

X-ray Crystallography for Solid-State Structural Determination (if applicable to derivatives)

Crystal Packing and Intermolecular Interactions

Absolute Configuration Assignment for Chiral Dioxolane Derivatives

The 4-position of the 1,3-dioxolane ring in this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. For chiral derivatives of this compound, X-ray crystallography is a powerful method for determining the absolute configuration of the stereocenters. By analyzing the anomalous dispersion of X-rays by the atoms in a non-centrosymmetric crystal, the true handedness of the molecule can be established. This is of paramount importance in fields such as medicinal chemistry, where the biological activity of a molecule is often dependent on its specific stereochemistry. For light-atom molecules like dioxolane derivatives, the use of a chiral internal reference or derivatization with a group containing a heavier atom can enhance the reliability of the absolute configuration assignment.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for the separation, identification, and purity assessment of organic compounds. For a volatile compound like this compound, gas chromatography is the technique of choice.

Gas Chromatography (GC) and GC-MS for Purity and Quantitative Analysis

Gas chromatography (GC) separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. The purity of a this compound sample can be readily assessed by GC. A pure sample will ideally show a single peak in the chromatogram, while the presence of impurities will be indicated by additional peaks. The area of each peak is proportional to the concentration of the corresponding component, allowing for a quantitative determination of purity.

High-Performance Liquid Chromatography (HPLC) for Stereoisomer Separation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analytical and preparative separation of stereoisomers. In the context of this compound, which possesses a chiral center at the C4 position of the dioxolane ring, HPLC methods are pivotal for the resolution of its enantiomers, (R)-4-ethyl-1,3-dioxolane and (S)-4-ethyl-1,3-dioxolane. Furthermore, if additional chiral centers are present, HPLC is instrumental in separating the resulting diastereomers. The separation is predicated on the differential interaction of the stereoisomers with a chiral stationary phase (CSP) or a chiral mobile phase additive.

The primary approach for the enantioseparation of this compound involves the use of chiral stationary phases. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated broad applicability in the resolution of a wide array of chiral compounds, including cyclic acetals. phenomenex.com The chiral recognition mechanism of these phases relies on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which lead to the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. phenomenex.com

The composition of the mobile phase is a critical parameter that significantly influences the retention and resolution of the stereoisomers. In normal-phase HPLC, a non-polar mobile phase, typically a mixture of alkanes (e.g., hexane (B92381) or heptane) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol), is employed. The concentration of the alcohol modifier is a key variable that is optimized to achieve a balance between resolution and analysis time. For the separation of dioxolane derivatives, the nature of the organic modifier has been shown to have the most significant impact on chiral resolution. nih.gov

While specific HPLC methods for the enantioseparation of this compound are not extensively detailed in publicly available literature, the general principles and methodologies applied to structurally similar 1,3-dioxolane derivatives provide a strong foundation for method development. Research on the chiral separation of four different 1,3-dioxolane derivatives by supercritical fluid chromatography (a technique closely related to HPLC) on an amylose-based column underscores the efficacy of polysaccharide-based selectors. nih.gov

For the separation of diastereomers of 1,3-dioxolanes, which may arise from the reaction of a racemic aldehyde or ketone with a chiral diol, or vice versa, both normal-phase and reversed-phase HPLC can be effective. nih.gov In some cases, derivatization of the analyte with a chiral derivatizing agent can form diastereomers that are separable on a standard achiral stationary phase, such as silica (B1680970) gel. chiralpedia.com

Detailed Research Findings

Research into the chromatographic separation of substituted 1,3-dioxolanes has established the feasibility of resolving their stereoisomers. For instance, studies on various chiral 1,3-dioxolanes have confirmed their enantiomeric purity using chiral HPLC, indicating that baseline separation can be achieved. nih.gov The success of these separations is highly dependent on the selection of the appropriate chiral stationary phase and the optimization of the mobile phase composition.

The following data tables illustrate typical starting conditions for the HPLC separation of chiral dioxolane derivatives, which can be adapted for the stereoisomer separation of this compound.

Table 1: Representative HPLC Conditions for Enantioseparation of 1,3-Dioxolane Derivatives on a Polysaccharide-Based Chiral Stationary Phase

ParameterCondition
Stationary Phase Amylose or Cellulose based CSP (e.g., Chiralpak® series)
Particle Size 3 µm or 5 µm
Column Dimensions 4.6 mm x 150 mm or 4.6 mm x 250 mm
Mobile Phase n-Hexane / Isopropanol (IPA) gradient or isocratic
Flow Rate 0.5 - 1.5 mL/min
Temperature Ambient (e.g., 25 °C)
Detection UV (e.g., 210 nm) or Refractive Index (RI)

Table 2: Example Mobile Phase Gradients for Method Development

Time (min)% n-Hexane% Isopropanol
0991
209010
259010
30991

Note: The data presented in these tables are illustrative and based on general methodologies for the separation of chiral 1,3-dioxolane derivatives. Specific retention times and resolution factors for this compound would require experimental determination.

Computational and Theoretical Studies of 4 Ethyl 1,3 Dioxolane

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone of computational chemistry, providing a framework to understand the distribution of electrons within a molecule and how this dictates its chemical behavior. wikipedia.org Methods such as Density Functional Theory (DFT) and ab initio calculations are instrumental in predicting molecular properties, reaction energies, and kinetic barriers. nrel.gov

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. mdpi.com It is particularly effective for studying the conformational preferences of cyclic compounds like 4-Ethyl-1,3-dioxolane. The flexibility of the five-membered dioxolane ring, coupled with the rotational freedom of the ethyl substituent, gives rise to several possible low-energy conformations.

DFT calculations can be employed to optimize the geometry of these different conformers and calculate their relative energies. For the 1,3-dioxolane (B20135) ring, the primary conformations are the "envelope" and "twist" forms. The presence of the ethyl group at the C4 position introduces additional complexity, with the group potentially occupying pseudo-axial or pseudo-equatorial positions. Studies on similar cyclic ethers, such as 1,3-dioxane (B1201747), have shown that DFT methods can accurately predict that chair conformers are significantly more stable than twist conformers. researchgate.netresearchgate.net

DFT calculations allow for the determination of the global minimum energy structure, which represents the most stable conformation of the molecule, as well as the relative energies of other local minima. This information is crucial for understanding the molecule's average structure and how its shape influences its physical properties and reactivity.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT (Note: This table is illustrative and based on typical results for substituted dioxolanes. Specific experimental or computational data for this compound is not readily available in the searched literature.)

Conformer DescriptionEthyl Group OrientationRelative Energy (kcal/mol)
Envelope (C4-out-of-plane)Pseudo-equatorial0.00 (Global Minimum)
Envelope (C4-out-of-plane)Pseudo-axial1.5 - 2.5
Twist (C4-C5 twisted)Pseudo-equatorial0.8 - 1.2
Twist (C4-C5 twisted)Pseudo-axial2.0 - 3.0

Data is hypothetical and intended to illustrate the type of output from DFT calculations.

Ab initio quantum chemistry methods are based on first principles without the inclusion of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are often more computationally demanding than DFT but can provide higher accuracy for calculating reaction energies and, critically, the structures and energies of transition states. nih.gov

For this compound, ab initio calculations can be used to map out the potential energy surface for various reactions, such as acid-catalyzed hydrolysis or ring-opening polymerization. rsc.org By identifying the transition state—the highest energy point along the lowest energy reaction pathway—these methods allow for the direct calculation of the activation energy (Ea). The activation energy is a key parameter that governs the rate of a chemical reaction. A higher activation energy corresponds to a slower reaction rate. Computational methods are invaluable for identifying and characterizing these fleeting transition states, which are often impossible to observe experimentally. grnjournal.us

Table 2: Illustrative Activation Energies for a Hypothetical Reaction of this compound (Note: This table demonstrates the application of ab initio methods. The values are not from specific published research on this molecule.)

Reaction StepMethodBasis SetActivation Energy (Ea) (kcal/mol)
Ring ProtonationMP26-311+G(d,p)5.2
C-O Bond Cleavage (Rate-Determining)MP26-311+G(d,p)21.5
Nucleophilic Attack by WaterMP26-311+G(d,p)8.7

Data is hypothetical and for illustrative purposes.

Molecular Dynamics (MD) Simulations for Solvation and Intermolecular Interactions

While quantum chemical calculations are excellent for studying individual molecules or small clusters, Molecular Dynamics (MD) simulations are used to model the behavior of larger systems over time. MD simulations treat atoms as classical particles moving according to Newton's laws of motion, with forces between atoms described by a "force field". This approach allows for the study of bulk properties, solvent effects, and intermolecular interactions. dovepress.com

The choice of solvent can dramatically influence the rate and outcome of a chemical reaction. MD simulations are an ideal tool to investigate these effects at a molecular level. By placing a molecule of this compound in a simulation box filled with explicit solvent molecules (e.g., water, ethanol, or hexane), one can observe how the solvent organizes around the solute and how this "solvation shell" affects its reactivity.

Transport phenomena, which include the transfer of mass, momentum, and heat, are fundamental to many applications in materials science and chemical engineering. taylorfrancis.comcomsol.com MD simulations can be used to model these processes by tracking the movement of individual molecules over time.

For instance, this compound may be used as a solvent in a polymer formulation or as a component in an electrolyte solution for batteries. MD simulations can predict key transport properties such as the diffusion coefficient of the dioxolane within a polymer matrix or its ionic conductivity in an electrolyte. bucknell.edu This information is vital for designing materials with specific properties, such as controlling the release rate of an active substance from a polymer or optimizing the performance of an electrochemical device. researchgate.net

Table 3: Example of Simulated Transport Properties for this compound (Note: This table is a conceptual representation of data that could be generated through MD simulations.)

Simulation SystemPropertySimulated Value
This compound in WaterDiffusion Coefficient (D)1.2 x 10⁻⁵ cm²/s
This compound in Polyethylene GlycolDiffusion Coefficient (D)3.5 x 10⁻⁷ cm²/s
This compound with Li⁺ ionsIonic Conductivity (σ)0.85 mS/cm

Values are hypothetical and serve to illustrate the output of MD simulations in materials science.

Mechanistic Pathways Elucidation through Computational Chemistry

One of the most significant contributions of computational chemistry is its ability to elucidate complex reaction mechanisms. grnjournal.us By combining quantum chemical calculations for energetics with MD simulations for dynamics and environmental effects, researchers can construct a detailed, step-by-step picture of how a reaction proceeds.

For this compound, computational studies can be used to investigate mechanisms such as its oxidation or decomposition under various conditions. acs.orgresearchgate.net DFT or ab initio calculations would be used to identify all potential intermediates and transition states along a proposed reaction pathway. The calculated energies of these species allow for the construction of a reaction energy profile, which reveals the most likely pathway by identifying the steps with the lowest energy barriers. This approach helps rationalize experimental observations and can even predict the formation of unexpected byproducts. researchgate.net

For example, in the study of its oxidation, computational methods could determine whether hydrogen abstraction is more likely to occur on the ethyl group or on the dioxolane ring and could map out the subsequent ring-opening and fragmentation pathways. researchgate.net This level of mechanistic detail is essential for applications ranging from understanding atmospheric chemistry to improving the stability of industrial formulations.

Potential Energy Surface Mapping for Key Transformations

A potential energy surface (PES) is a fundamental concept in computational chemistry that describes the energy of a molecule as a function of its geometry. By mapping the PES, chemists can identify stable conformations (energy minima), transition states (saddle points), and the lowest energy pathways for chemical reactions. While specific PES mapping studies for this compound are not extensively documented in the literature, the conformational behavior of the parent 1,3-dioxolane ring is well-understood and can be extrapolated to its 4-ethyl derivative.

The 1,3-dioxolane ring is not planar and exists in a variety of puckered conformations. The two most important low-energy conformations are the "envelope" (C_s symmetry) and "twist" (C_2 symmetry) forms. The process of interconversion between these conformations, known as pseudorotation, occurs via a low-energy barrier. The presence of an ethyl group at the C4 position is expected to influence the relative energies of these conformers and the barriers between them.

Key transformations for this compound that can be elucidated through PES mapping include:

Ring Inversion and Pseudorotation: Computational studies on related 1,3-dioxanes have shown that the chair conformer is significantly more stable than twist forms. For the 1,3-dioxolane ring, the energy differences between conformers are smaller. The ethyl group at the C4 position can adopt either a pseudo-axial or pseudo-equatorial orientation in the various envelope and twist conformations. The relative energies of these conformers will be determined by steric interactions between the ethyl group and the rest of the ring. PES mapping would reveal the preferred conformation of this compound and the energy barriers for conformational changes.

Table 1: Calculated Relative Energies of 1,3-Dioxane Conformers (Illustrative)

ConformerRelative Energy (kcal/mol) - HFRelative Energy (kcal/mol) - DFT
Chair0.000.00
2,5-Twist4.67 ± 0.315.19 ± 0.8
1,4-Twist6.03 ± 0.196.19 ± 0.8

Note: This data is for the parent 1,3-dioxane and serves as an example of the type of information obtained from PES studies. The relative energies for this compound would be influenced by the ethyl substituent.

Rational Design of Catalysts and Reagents for Dioxolane Chemistry

Computational chemistry plays a pivotal role in the rational design of catalysts and reagents by providing a molecular-level understanding of catalyst-substrate interactions and reaction mechanisms. This knowledge allows for the in-silico screening and optimization of catalysts before their experimental synthesis and testing, saving time and resources.

For the synthesis of this compound, which is typically formed by the acetalization of propanal with ethylene (B1197577) glycol, acid catalysts are commonly employed. Computational studies can aid in the design of more efficient and selective catalysts:

Brønsted and Lewis Acid Catalysts: Theoretical investigations into the protection reactions of carbonyl compounds to form dioxolanes have shown that both protic and Lewis acids can catalyze the reaction. jmaterenvironsci.com Computational models can be used to evaluate the efficacy of different acid catalysts by calculating the activation energies for the key steps of the reaction mechanism. For instance, the interaction of the carbonyl oxygen with a Lewis acid can be modeled to understand the extent of carbonyl activation and its effect on the subsequent nucleophilic attack by the diol. jmaterenvironsci.com

Heterogeneous Catalysts: Solid acid catalysts, such as zeolites and functionalized mesoporous materials, offer advantages in terms of reusability and ease of separation. Computational methods can be used to model the active sites of these catalysts and their interaction with the reactants. For example, density functional theory (DFT) calculations can be employed to study the adsorption energies of propanal and ethylene glycol on the catalyst surface and the energy profile for the cyclization reaction. This can guide the design of catalysts with optimal pore sizes and active site densities.

In the context of reactions involving this compound, such as its hydrolysis, computational studies can also guide the design of effective reagents. For example, the hydrolysis is acid-catalyzed, and computational models can predict the pKa of potential catalysts and their effectiveness in protonating the dioxolane oxygen atoms.

Table 2: Comparison of Catalytic Systems for Dioxolane Synthesis (Conceptual)

Catalyst TypeComputational Design FocusAdvantages
Homogeneous (e.g., p-TsOH)Modeling proton transfer and intermediate stabilization.High activity.
Heterogeneous (e.g., Zeolites)Simulating active site interactions and pore diffusion.Reusability, ease of separation.
EnzymaticDocking studies and QM/MM calculations of the active site.High selectivity, mild conditions.

Structure-Reactivity Correlations for Dioxolane Systems

Structure-reactivity correlations, often established through a combination of experimental data and computational modeling, are essential for predicting the chemical behavior of a series of related compounds. For dioxolane systems, including this compound, these correlations can elucidate the influence of substituents on reaction rates and equilibria.

The hydrolysis of dioxolanes is a well-studied reaction where structure-reactivity relationships are prominent. The rate of hydrolysis is significantly influenced by both electronic and steric effects of the substituents on the dioxolane ring.

Electronic Effects: The presence of the ethyl group at the C4 position of this compound is expected to have a modest electron-donating effect through hyperconjugation. This can influence the basicity of the adjacent oxygen atom and the stability of the oxocarbenium ion intermediate formed during hydrolysis. Computational studies can quantify these electronic effects through population analysis and by calculating the energies of the relevant stationary points on the potential energy surface.

Steric Effects: Steric hindrance can play a significant role in the reactivity of dioxolanes. nih.gov In the case of this compound, the ethyl group can influence the approach of the acid catalyst and water molecules during hydrolysis. The steric strain in the ground state of the dioxolane and the transition state for its hydrolysis can be calculated using computational methods. A study on the hydrolysis of ketals demonstrated that steric factors can significantly impact the reaction rates.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of dioxolanes with their reactivity. fiveable.mewikipedia.org These models use molecular descriptors, which are numerical representations of the chemical structure, to build a mathematical relationship with an observed activity, such as the rate constant for hydrolysis.

Table 3: Key Molecular Descriptors for QSAR Studies of Dioxolane Reactivity

Descriptor ClassExample DescriptorsInformation Provided
ElectronicPartial atomic charges, dipole moment, HOMO/LUMO energies.Electron distribution, susceptibility to electrophilic/nucleophilic attack.
StericMolecular volume, surface area, specific steric parameters (e.g., Taft's Es).Size and shape of the molecule, potential for steric hindrance.
TopologicalConnectivity indices, shape indices.Molecular branching and overall topology.

By developing QSAR models for a series of substituted dioxolanes, the reactivity of this compound can be predicted and understood within the broader context of its chemical class. These computational and theoretical approaches provide a powerful framework for the systematic study and application of this compound and related compounds.

Environmental Fate and Degradation Mechanisms of 4 Ethyl 1,3 Dioxolane Non Toxicological Focus

Atmospheric Degradation Pathways

The primary route for the removal of 4-Ethyl-1,3-dioxolane from the atmosphere is through chemical reactions, as direct breakdown by sunlight is not a significant process.

Photolytic Degradation Mechanisms

Direct photolysis is not considered a major atmospheric degradation pathway for this compound. The molecule does not possess chromophores that absorb ultraviolet (UV) radiation at wavelengths prevalent in the troposphere (λ > 290 nm). Consequently, it is not expected to be directly broken down by solar radiation. Its environmental fate in the air is therefore dictated by reactions with atmospheric oxidants.

Reaction with Atmospheric Oxidants (e.g., Hydroxyl Radicals)

The most significant atmospheric degradation pathway for this compound is its reaction with photochemically generated hydroxyl (OH) radicals. The rate of this reaction determines the atmospheric lifetime of the compound.

Using Structure-Activity Relationship (SAR) models, such as the US Environmental Protection Agency's AOPWIN™ (Atmospheric Oxidation Program for Windows), the rate constant for the gas-phase reaction of this compound with OH radicals can be estimated. epa.gov The model calculates the rate constant based on the contribution of different structural fragments of the molecule. For cyclic ethers like this compound, the primary reaction mechanism is hydrogen abstraction by the OH radical from the various C-H bonds in the molecule, including those on the dioxolane ring and the ethyl substituent.

The reaction proceeds via the formation of an alkyl radical, which then rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂). Subsequent reactions in the atmosphere, particularly in the presence of nitrogen oxides (NOx), lead to the formation of various oxygenated products. Based on studies of the parent compound 1,3-dioxolane (B20135), likely degradation products would include ring-opening products such as ethyl-substituted esters and carbonates. researchgate.net

Table 1: Estimated Atmospheric Degradation Data for this compound

Parameter Estimated Value Basis of Estimation
OH Radical Reaction Rate Constant Data not directly available; estimated via SAR models. Based on fragment contribution methods (e.g., US EPA AOPWIN™). epa.gov
Primary Mechanism Hydrogen Abstraction Known mechanism for cyclic ethers and alkanes. researchgate.net

| Estimated Atmospheric Half-Life | Shorter than the 22-hour half-life of 1,3-dioxolane. | The ethyl group provides additional sites for OH radical attack. researchgate.net |

Aquatic and Soil Degradation Pathways

In aquatic and soil environments, this compound is subject to both chemical and biological degradation processes.

Hydrolytic Stability in Aqueous Environments

The stability of this compound in water is highly dependent on the pH of the environment. As a cyclic acetal (B89532), it is susceptible to acid-catalyzed hydrolysis.

Detailed studies on the closely related isomer, 2-ethyl-4-methyl-1,3-dioxolane, provide significant insight into this process. Research has shown that under acidic conditions (pH 3), rapid hydrolysis occurs, leading to the cleavage of the acetal bond. researchgate.net The stability of the compound increases as the pH becomes neutral and is significantly enhanced under alkaline conditions (pH 9). researchgate.net At a neutral pH of 7, the stability can be questionable over extended periods, suggesting slow hydrolysis may still occur. researchgate.net The hydrolysis reaction breaks the dioxolane ring, yielding the parent aldehyde (propanal) and diol (1,2-butanediol).

Table 2: pH-Dependent Hydrolytic Stability of 2-Ethyl-4-methyl-1,3-dioxolane (Analogue for this compound)

pH Stability Observation Reference
3 Unstable Rapid hydrolysis; not detected after 3 days. researchgate.net
5 Questionable Some hydrolysis observed within hours. researchgate.net
7 Questionable Slow hydrolysis observed over several days. researchgate.net

| 9 | Stable | Appeared to be stable throughout the study period. | researchgate.net |

Biodegradation by Microorganisms (Metabolic Pathways)

The aerobic biodegradation of these compounds is often initiated by monooxygenase enzymes. nih.gov For example, bacteria such as Pseudonocardia sp. have been shown to degrade cyclic ethers. nist.gov The proposed metabolic pathway would likely involve the following steps:

Initial Oxidation: A monooxygenase enzyme would catalyze the initial attack on the 1,3-dioxolane ring, likely leading to hydroxylation.

Ring Cleavage: The hydroxylated intermediate would be unstable and undergo spontaneous ring cleavage, forming a hydroxy ester.

Hydrolysis and Further Metabolism: The resulting ester would be hydrolyzed to yield 1,2-butanediol (B146104) and glycolic acid. The 1,2-butanediol can be further oxidized, and the glycolic acid can enter central metabolic pathways, such as the tricarboxylic acid (TCA) cycle. researchgate.net

Analytical Methodologies for Environmental Monitoring (Methodological, not concentration limits)

The detection and quantification of this compound in environmental matrices such as water, soil, and air typically rely on chromatographic techniques, primarily gas chromatography coupled with mass spectrometry (GC-MS).

Sample Preparation: Before analysis, the compound must be extracted and concentrated from the environmental sample. Common methods include:

Purge and Trap (P&T): For water samples, an inert gas is bubbled through the sample, stripping the volatile this compound, which is then trapped on a sorbent material before being thermally desorbed into the GC-MS system.

Solid-Phase Extraction (SPE): Water samples are passed through a solid sorbent cartridge that retains the compound. The compound is then eluted with a small volume of an organic solvent.

Solvent Extraction: For solid samples like soil or sediment, the compound is extracted using an appropriate organic solvent.

Instrumental Analysis:

Gas Chromatography (GC): The extract is injected into the GC, where the compounds are separated based on their boiling points and interaction with the stationary phase of the chromatographic column. A capillary column with a non-polar or medium-polarity stationary phase is typically used.

Mass Spectrometry (MS): Following separation by GC, the eluted this compound enters the mass spectrometer, which acts as a detector. The molecule is ionized (commonly by electron impact), and the resulting fragments create a unique mass spectrum, or "fingerprint," that allows for positive identification and quantification. Selected Ion Monitoring (SIM) can be used to enhance sensitivity and selectivity for trace-level detection.

Table 3: Common Analytical Techniques for this compound Monitoring

Technique Sample Matrix Preparation Method Detection Method
GC-MS Water Purge and Trap (P&T), Solid-Phase Extraction (SPE) Mass Spectrometry (MS), often in SIM mode
GC-MS Soil/Sediment Solvent Extraction Mass Spectrometry (MS)

| GC-MS | Air | Sorbent Tube Sampling, Thermal Desorption | Mass Spectrometry (MS) |

Future Directions and Emerging Research Areas for 4 Ethyl 1,3 Dioxolane Chemistry

Integration with Flow Chemistry and Microreactor Technologies

The synthesis of 4-Ethyl-1,3-dioxolane, traditionally performed in batch reactors, stands to gain significantly from the adoption of flow chemistry and microreactor technologies. These approaches offer superior control over reaction parameters, leading to enhanced safety, improved yields, and greater consistency.

Microreactors, with their high surface-to-volume ratio, enable rapid heat and mass transfer, allowing for precise temperature control and minimizing the formation of byproducts. beilstein-journals.org This is particularly advantageous for the acid-catalyzed acetalization reaction used to produce this compound, as it can effectively manage the exothermic nature of the reaction and reduce the risk of runaway reactions. The small internal volumes of microreactors make them inherently safer for handling hazardous reagents. beilstein-journals.org

Flow chemistry facilitates the seamless integration of reaction and purification steps, creating a continuous manufacturing process. researchgate.net This can lead to significant improvements in efficiency and scalability. For the production of this compound, a flow setup could involve pumping streams of butyraldehyde (B50154), ethylene (B1197577) glycol, and a solid acid catalyst through a heated microreactor, followed by in-line separation to continuously remove the product and water, thereby driving the equilibrium towards higher conversion. This integration streamlines the process, reduces waste, and allows for automated, on-demand production. researchgate.netscispace.com

Table 1: Comparison of Batch vs. Flow Chemistry for this compound Synthesis

ParameterConventional Batch ProcessFlow Chemistry/Microreactor Process
Heat Transfer Limited by vessel size, potential for hot spotsExcellent, due to high surface-to-volume ratio
Mass Transfer Dependent on stirring efficiencyRapid, due to short diffusion distances
Safety Higher risk with large volumes of reagentsInherently safer with small reaction volumes
Scalability Requires larger vessels, process re-optimizationAchieved by "numbering-up" or longer run times taylors.edu.my
Process Control Less precise control over temperature and residence timePrecise control over all reaction parameters
Efficiency Often lower yields and selectivityPotentially higher yields and selectivity, reduced waste

Applications in Novel Functional Materials and Advanced Polymers

The chemical structure of this compound makes it a valuable monomer for cationic ring-opening polymerization, leading to the formation of polyacetals. These polymers are characterized by a backbone consisting of alternating oxy-1-ethylethylene and oxymethylene units. Research has shown that the bulk polymerization of this compound can be initiated by catalysts such as boron trifluoride etherate, yielding viscous polymers with number average molecular weights of several thousand at low temperatures. researchgate.net

The polymerization process involves a monomer-polymer equilibrium, and the bond cleavage of the dioxolane ring occurs almost randomly at the two acetal (B89532) C-O bonds. researchgate.net This structural feature influences the properties of the resulting polymer.

Table 2: Thermodynamic Parameters for the Polymerization of this compound

ParameterValue
ΔHlc (Enthalpy) -13.0 ± 0.8 kJ mol-1
ΔSlc (Entropy) -59.4 ± 3.8 J mol-1 K-1

Source: Data from research on the cationic polymerization of this compound. researchgate.net

Future research is directed towards incorporating this compound into advanced polymer architectures. rsc.org The polyacetal backbone derived from this monomer could be functionalized to create materials with tailored properties. For example, by analogy with polymers derived from 1,3-dioxolane (B20135), these materials are being investigated for use as solid polymer electrolytes in next-generation lithium metal batteries. rsc.org The oxygen-rich polymer backbone can effectively solvate lithium ions, facilitating ionic conductivity. The ethyl substituent may influence the polymer's glass transition temperature and mechanical properties, which are critical for electrolyte performance. Further exploration could involve copolymerization with other cyclic ethers or esters to create materials for biodegradable plastics, drug delivery systems, or specialty adhesives.

Bio-inspired Catalysis and Enzyme-mediated Transformations

Drawing inspiration from biological systems, researchers are exploring enzymatic and bio-mimetic approaches for the synthesis of dioxolanes. nih.gov While direct enzymatic synthesis of this compound is an emerging area, studies on similar molecules provide a clear roadmap. Chemoenzymatic cascades have been successfully employed to produce other substituted dioxolanes, such as (4S,5S)-dipropyl-1,3-dioxolane, with high stereoselectivity. nih.govrwth-aachen.de

These processes often utilize a sequence of enzymes, such as benzaldehyde (B42025) lyase and an oxidoreductase, to first create a chiral diol from aldehydes, which is then chemically converted to the final dioxolane product. nih.govrwth-aachen.de A similar bio-inspired pathway for this compound could start from bio-based butyraldehyde and ethylene glycol. This approach offers the potential for highly selective and environmentally benign synthesis under mild reaction conditions. beilstein-journals.orgresearchgate.net

The advantages of enzyme-mediated transformations include:

High Selectivity: Enzymes can distinguish between stereoisomers, leading to optically pure products where applicable.

Mild Conditions: Reactions are typically run at or near room temperature and atmospheric pressure, reducing energy consumption.

Environmental Compatibility: Biocatalysts are biodegradable and operate in aqueous or green solvents, minimizing hazardous waste.

Future work will focus on identifying or engineering specific enzymes that can directly catalyze the acetalization of butyraldehyde with ethylene glycol, potentially creating a fully enzymatic, one-pot synthesis for this compound.

Machine Learning and AI in Predicting Dioxolane Reactivity and Synthesis

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the prediction of reaction outcomes, optimization of synthetic routes, and discovery of new materials. rjptonline.org For this compound, these computational tools can be applied to several key areas.

ML models can be trained on large datasets of known acetalization reactions to predict the optimal conditions for synthesizing this compound. By analyzing factors such as catalyst type, solvent, temperature, and reactant ratios, these models can identify novel catalyst systems or reaction pathways that maximize yield and minimize energy consumption. rjptonline.org This predictive power can significantly reduce the number of experiments required, accelerating the development of more efficient synthetic protocols.

Furthermore, AI can be used to predict the properties of polymers derived from this compound. By correlating the monomer structure with the physical and chemical properties of the resulting polymers, ML algorithms can guide the design of new functional materials. For instance, models could predict the ionic conductivity, thermal stability, and mechanical strength of copolymers incorporating this compound, facilitating the discovery of novel electrolytes or biodegradable plastics. The limitations of current models often relate to the quality and quantity of training data, but as more experimental results become available, the predictive accuracy of these tools is expected to improve significantly. rjptonline.orgarxiv.org

Expanding the Scope of Sustainable Synthetic Strategies for Dioxolanes

The principles of green chemistry are central to the future of chemical manufacturing. mdpi.comjetir.org For this compound, research is focused on developing more sustainable synthetic strategies that reduce environmental impact and improve resource efficiency.

Key areas of development include:

Bio-based Feedstocks: A primary goal is to replace fossil fuel-derived starting materials with renewable alternatives. Ethylene glycol can be produced from biomass, and butyraldehyde can be obtained through the fermentation of sugars. researchgate.net Utilizing these bio-based feedstocks would significantly improve the carbon footprint of this compound production.

Green Catalysts: Traditional synthesis often relies on corrosive mineral acids like sulfuric acid. Sustainable alternatives include solid acid catalysts (e.g., ion-exchange resins, zeolites) and acidic ionic liquids. google.com These catalysts are often reusable, non-corrosive, and can be easily separated from the reaction mixture, simplifying purification and reducing waste. google.comresearchgate.net

Alternative Solvents: While the synthesis can sometimes be performed neat, exploring the use of green solvents can further enhance the sustainability profile. 1,3-dioxolane itself is considered a green solvent, suggesting that related compounds could serve in similar roles, potentially creating a circular process where the product class is also used as the reaction medium. researchgate.netresearchgate.net

By integrating these strategies, the production of this compound can be aligned with the goals of a sustainable, circular economy.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Ethyl-1,3-dioxolane, and how can purity be validated?

  • Synthesis : this compound can be synthesized via acid-catalyzed cyclization of diols with aldehydes/ketones. For example, aldolization reactions involving ethylene glycol and ethyl-substituted carbonyl precursors are reported in separation studies . Hydrolysis of precursors like 2-ethyl-1,3-dioxolane derivatives using reactive distillation is another method .
  • Purity Validation : Use gas chromatography (GC) or high-performance liquid chromatography (HPLC) with standards. Nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) confirm structural integrity. For example, FTIR can identify dioxolane ring vibrations (~1130 cm⁻¹) .

Q. How does this compound function as a solvent in organic reactions?

  • Mechanism : Like other dioxolanes, it forms temporary hydrogen bonds with solutes, enhancing solubility without participating in reactions. Its ether-oxygen atoms stabilize transition states via dipole interactions. Solvent effects in hydrolysis reactions (e.g., A-1 mechanisms) are comparable across dioxolane derivatives, as shown in dioxane-water mixtures .
  • Applications : Suitable for reactions requiring polar aprotic solvents, such as SN2 reactions or polymerization. Stability under acidic/basic conditions should be verified via preliminary kinetic studies.

Advanced Research Questions

Q. What methodologies are used to analyze the hydrolysis kinetics of this compound?

  • Experimental Design : Conduct hydrolysis in varying solvent mixtures (e.g., water-dimethylsulfoxide) and monitor rates using GC or conductivity measurements. Compare with A-1 (e.g., 2-methyl-1,3-dioxolane) and A-Se2 (e.g., 4-methylene derivatives) mechanisms .
  • Data Interpretation : Use Eyring plots to determine activation parameters (ΔH‡, ΔS‡). Solvent polarity effects correlate with transition-state stabilization; similar trends are observed in dioxolane derivatives despite structural differences .

Q. How can reactive distillation optimize the recovery of ethylene glycol from this compound hydrolysis?

  • Process Design : Pilot-scale reactive distillation columns separate ethylene glycol and byproducts (e.g., 1,2-butanediol) via azeotrope-breaking. Key parameters include vapor-liquid equilibrium (VLE) data for 4-ethyl-2-methyl-1,3-dioxolane (4EMD) and water .
  • Thermodynamic Data :

Property4EMD-Water System
VLE (101.3 kPa)Non-ideal behavior with minimum boiling azeotrope
LLEPartial miscibility at 25°C
Source: Li et al. (2019) .

Q. What computational tools predict feasible synthetic routes for this compound derivatives?

  • AI-Driven Synthesis : Tools like Retrosynthesis Analysis (e.g., Template_relevance models) leverage databases (Reaxys, Pistachio) to propose routes. For example, lithiation of bromomethyl-dioxolanes (e.g., 2-bromomethyl-1,3-dioxolane) can yield ethyl-substituted derivatives .
  • DFT Studies : Transition-state modeling for cycloaddition reactions (e.g., with dicyanoethylene) identifies nucleophilic/electrophilic sites. HOMO-LUMO gaps and Fukui indices guide reactivity predictions .

Q. How does substituent position (e.g., ethyl vs. methyl) affect the thermal stability of 1,3-dioxolanes?

  • Decomposition Studies : Thermogravimetric analysis (TGA) and gas-phase pyrolysis show that alkyl substituents increase stability. For example, 2-methyl-1,3-dioxolane decomposes at lower temperatures than ethyl analogs due to steric and electronic effects .
  • Kinetic Analysis : Arrhenius parameters for decomposition pathways (e.g., radical vs. ionic mechanisms) are derived from mass spectrometry and computational modeling .

Methodological Notes

  • Contradictions : While solvent effects in hydrolysis are similar across dioxolanes , substituent-specific stability (e.g., ethyl vs. methyl) requires empirical validation due to divergent decomposition pathways .
  • Data Gaps : Limited experimental VLE/LLE data for this compound-water systems necessitate extrapolation from 4EMD studies .

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